3-Isoquinolinecarboxylic acid, 7-methoxy-

Vue d'ensemble

Description

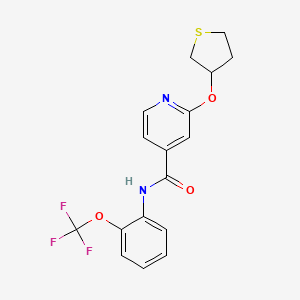

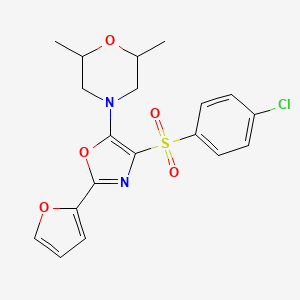

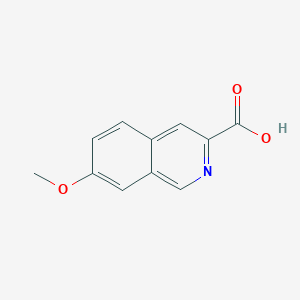

3-Isoquinolinecarboxylic acid is a heterocyclic compound with the empirical formula C10H7NO2 . It is a solid substance that is used in chemical synthesis . The molecular weight of the anhydrous basis is 173.17 .

Molecular Structure Analysis

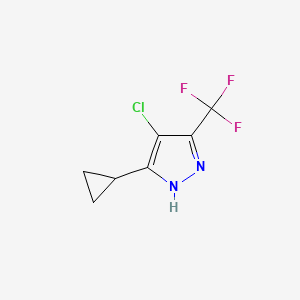

The molecular structure of 3-Isoquinolinecarboxylic acid consists of a benzene ring fused with a pyridine ring . The carboxylic acid group (-COOH) is attached to the third carbon atom in the isoquinoline structure .Chemical Reactions Analysis

Isoquinoline derivatives, including 3-Isoquinolinecarboxylic acid, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.Physical And Chemical Properties Analysis

3-Isoquinolinecarboxylic acid is a solid substance with a melting point of 166-168 °C . Its empirical formula is C10H7NO2, and it has a molecular weight of 173.17 on an anhydrous basis .Applications De Recherche Scientifique

Antibacterial Activity

One of the significant applications of 7-methoxyisoquinoline-3-carboxylic Acid (IQ3CA) is its antibacterial activity . It has demonstrated significant antibacterial activity against several plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf), with EC50 values ranging from 8.38 to 17.35 μg/mL . This suggests that IQ3CA holds promise as a lead compound with antibacterial properties against plant diseases .

Synthesis of Isoquinoline Derivatives

IQ3CA can be used as a lead compound for the synthesis of isoquinoline derivatives . These derivatives are of interest in medicinal chemistry projects, particularly those that require isoquinoline-3-carboxylic acid esters containing a halogen atom (preferably in positions 6, 7, and 8) as well as intermediate products suitable for subsequent functionalization at the C-1 atom .

Development of Bactericides

Due to the urgent need to develop innovative, environmentally sustainable bactericides, IQ3CA is being used as a lead compound to discover highly active bactericides from isoquinoline derivatives . This is particularly important in the context of the emergence of bactericide-resistant strains and the adverse effects of existing antibacterial agents such as environmental contamination and jeopardized food safety .

Management of Phytopathogenic Bacteria-Induced Plant Diseases

IQ3CA has shown potential in the management of phytopathogenic bacteria-induced plant diseases . These diseases have significant global economic importance as they severely impact crop yield and quality . The antibacterial activity of IQ3CA against several plant bacteria suggests its potential use in managing these diseases .

Inhibition of Biofilm Formation

IQ3CA has been found to inhibit the motility and exopolysaccharides production of Acidovorax citrulli (Ac), and prevent biofilm formation . This is particularly important as biofilms are often associated with increased resistance to antibiotics and are a major concern in clinical settings .

Potential Use in Food Safety

Given the urgent need for innovative and environmentally sustainable bactericides, and the adverse effects of existing antibacterial agents on food safety, IQ3CA holds promise in the field of food safety . Its antibacterial activity against several plant bacteria suggests its potential use in ensuring the safety of agricultural crops .

Orientations Futures

The future directions of research on 3-Isoquinolinecarboxylic acid, 7-methoxy- and its derivatives could involve further exploration of their biological activities and potential applications in medicine . The development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

Mécanisme D'action

Target of Action

The primary target of 7-methoxyisoquinoline-3-carboxylic Acid (also known as 3-Isoquinolinecarboxylic acid, 7-methoxy-) is various plant bacteria . The compound has demonstrated significant antibacterial activity against a range of plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .

Mode of Action

It has been observed that treatment of ac cells with this compound at a concentration of 25 μg/ml resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .

Biochemical Pathways

The observed effects on cell morphology, membrane integrity, motility, exopolysaccharide production, and biofilm formation suggest that multiple biochemical pathways related to these cellular functions may be impacted .

Result of Action

The result of the action of 7-methoxyisoquinoline-3-carboxylic Acid is significant antibacterial activity against a range of plant bacteria . The compound appears to disrupt cell morphology, damage cell membrane integrity, inhibit motility and exopolysaccharide production, and prevent biofilm formation . These effects likely contribute to its antibacterial activity.

Propriétés

IUPAC Name |

7-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)